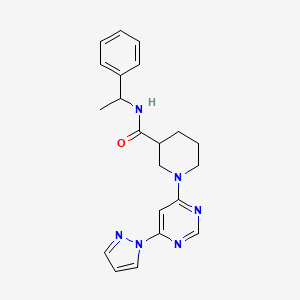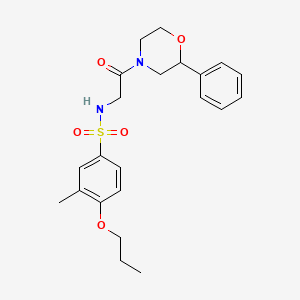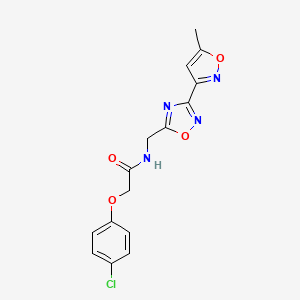
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, also known as TTPC, is a compound that has gained attention in scientific research due to its potential applications in various fields. TTPC is a pyrrolidine derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed that 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its effects by modulating different signaling pathways in cells. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to have different biochemical and physiological effects in different cell types. In cancer cells, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to induce apoptosis and inhibit cell growth. In neuronal cells, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function and reduce oxidative stress. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects in different cell types.
实验室实验的优点和局限性
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high stability in different solvents. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is also relatively non-toxic and has low side effects in animal models. However, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide. One of the most promising directions is the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide derivatives with improved potency and selectivity. Another direction is the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in combination with other drugs for the treatment of cancer and Alzheimer's disease. The study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in different animal models and clinical trials is also an important future direction for the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a potential therapeutic agent.
Conclusion:
In conclusion, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a compound that has gained attention in scientific research due to its potential applications in different fields. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been synthesized using different methods and has been studied for its potential applications in cancer research and Alzheimer's disease. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its effects by modulating different signaling pathways in cells and has different biochemical and physiological effects in different cell types. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, which may lead to the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a potential therapeutic agent.
合成方法
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can be synthesized using different methods. One of the most common methods is the reaction between 2-thiophenecarboxylic acid and o-toluidine in the presence of thionyl chloride, followed by the reaction with pyrrolidine-1-carboxamide. The resulting compound is then purified using column chromatography to obtain 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in high purity.
科学研究应用
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been studied for its potential applications in different fields of scientific research. One of the most promising applications is in the field of cancer research. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2-methylphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-2-3-6-14(12)17-16(19)18-9-8-13(11-18)15-7-4-10-20-15/h2-7,10,13H,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBVCERDMYHGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

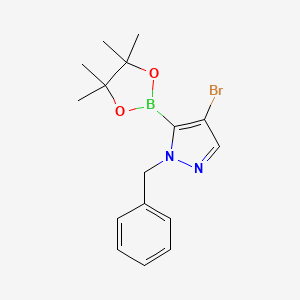
![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)

![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)


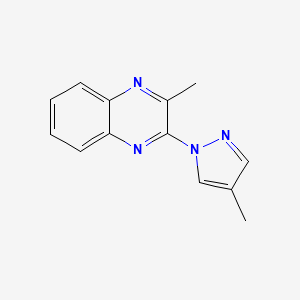
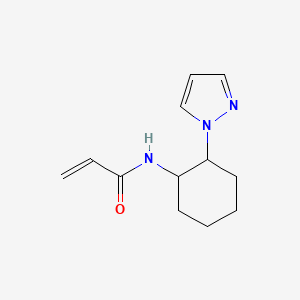
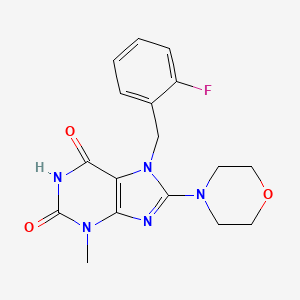
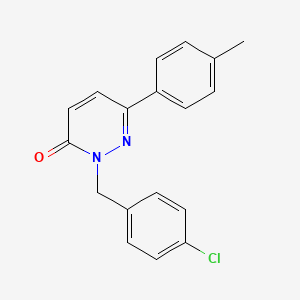
![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)
